5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline)

Catalog No.
S3237150
CAS No.
2573217-07-7
M.F
C21H20F6N2O2
M. Wt
446.393
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)an...

CAS Number

2573217-07-7

Product Name

5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline)

IUPAC Name

5-[2-(3-amino-4-prop-2-enoxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-prop-2-enoxyaniline

Molecular Formula

C21H20F6N2O2

Molecular Weight

446.393

InChI

InChI=1S/C21H20F6N2O2/c1-3-9-30-17-7-5-13(11-15(17)28)19(20(22,23)24,21(25,26)27)14-6-8-18(16(29)12-14)31-10-4-2/h3-8,11-12H,1-2,9-10,28-29H2

InChI Key

SKGKCXSLUVYHHQ-UHFFFAOYSA-N

SMILES

C=CCOC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)OCC=C)N)(C(F)(F)F)C(F)(F)F)N

Solubility

not available

5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) is a synthetic organic compound with the molecular formula C21H20F6N2O2 and a molecular weight of approximately 446.39 g/mol. This compound features a perfluorinated structure, which contributes to its unique properties, including high chemical stability and potential hydrophobicity. It is characterized by the presence of two allyloxy groups attached to an aniline framework, which enhances its reactivity and potential applications in various fields such as materials science and pharmaceuticals .

The chemical behavior of 5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) can be analyzed through several types of reactions:

  • Nucleophilic Substitution: The allyloxy groups can undergo nucleophilic substitution reactions, making the compound reactive towards electrophiles.
  • Polymerization: This compound can be used as a monomer in polymerization reactions due to its dual functional groups, leading to the formation of cross-linked networks.
  • Electrophilic Aromatic Substitution: The aniline moiety can participate in electrophilic aromatic substitution, allowing for further functionalization of the aromatic ring .

  • Antimicrobial Activity: Many fluorinated compounds have been noted for their antimicrobial properties.
  • Anticancer Potential: Some derivatives of aniline have shown promise in anticancer research due to their ability to interfere with cell signaling pathways.

Further studies are necessary to elucidate the specific biological effects and mechanisms of action for this compound .

The synthesis of 5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) typically involves several steps:

  • Formation of Perfluoropropane Diene: This can be achieved through fluorination reactions.
  • Allylation of Aniline: The introduction of allyloxy groups onto the aniline structure can be performed using alkylation reactions.
  • Coupling Reaction: Finally, coupling the perfluorinated diene with the allylated aniline results in the desired product.

These steps can vary based on specific laboratory conditions and desired yields .

5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) has potential applications in various fields:

  • Materials Science: Its unique properties may be exploited in developing advanced materials with enhanced thermal and chemical stability.
  • Pharmaceuticals: Given its structural features, it may serve as a lead compound for drug development or as a building block for more complex pharmaceutical agents.
  • Coatings and Adhesives: The compound's hydrophobic nature makes it suitable for use in protective coatings and adhesives that require durability against environmental factors .

Interaction studies involving 5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) are essential to determine its compatibility with other compounds and its behavior in biological systems. These studies may include:

  • Solubility Tests: Understanding how well this compound dissolves in various solvents can provide insight into its potential applications.
  • Binding Affinity Studies: Investigating how this compound interacts with biological targets such as enzymes or receptors could reveal its therapeutic potential.
  • Toxicology Assessments: Evaluating any toxic effects it may have on living organisms is crucial for safety considerations in pharmaceutical applications .

Several compounds share structural similarities with 5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline). Here are some notable examples:

Compound NameStructureUnique Features
4,4'-(Hexafluoroisopropylidene)diphenolC12H8F6O2Lacks allyloxy groups but has similar fluorinated characteristics.
5,5'-(Hexafluoropropane-2,2-diyl)bis(2-(allyloxy)aniline)C21H20F6N2O2Similar structure but differing fluorination pattern.
4-Amino-3-fluoroanilineC7H8F1N1Contains fluorine and amine groups but lacks perfluorinated backbone.

The uniqueness of 5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) lies in its combination of perfluorinated segments and dual allyloxy functionalities that enhance its reactivity and potential applications compared to other similar compounds .

XLogP3

5.7

Dates

Modify: 2023-08-19

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